

WBC100: A Novel c-Myc Degrader for Oncotherapy

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A Technical Whitepaper on the Preclinical Research and Discovery of a Promising Molecular Glue Degrader

This document provides a comprehensive technical overview of the preclinical data and discovery of **WBC100**, a first-in-class, orally active small molecule that functions as a molecular glue to induce the degradation of the oncoprotein c-Myc. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

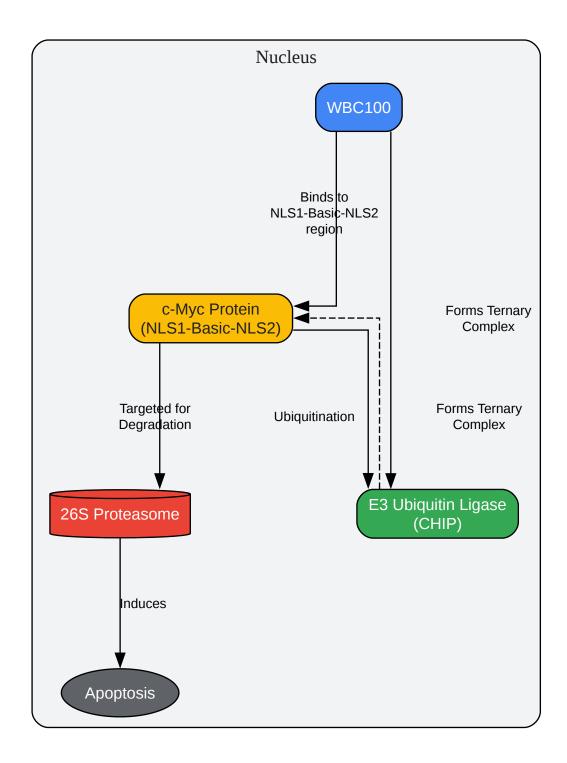
The MYC family of oncogenes, particularly c-Myc, are implicated in a majority of human cancers and are frequently associated with poor clinical outcomes.[1][2] For over three decades, the c-Myc oncoprotein has been considered an "undruggable" target due to its intrinsically disordered structure.[1][3] WBC100 has emerged as a novel therapeutic agent that circumvents this challenge. It acts as a molecular glue, selectively inducing the degradation of c-Myc protein.[1][3] Preclinical studies have demonstrated its potent and selective activity against c-Myc overexpressing cancer cells, leading to tumor regression in various cancer models.[1][2] This whitepaper will delve into the mechanism of action, preclinical efficacy, and safety profile of WBC100, and provide detailed experimental protocols from key studies.

Mechanism of Action

WBC100 is a potent and selective c-Myc molecular glue degrader.[4][5] It directly targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-



Myc protein.[1][2][6] By binding to this pocket, **WBC100** facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][4][6] This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein.[1][6]



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Figure 1: Mechanism of action of WBC100 in inducing c-Myc degradation.

Preclinical Efficacy In Vitro Activity

WBC100 has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high c-Myc expression. In contrast, normal human cell lines with low c-Myc expression were significantly less sensitive.

Cell Line	Cancer Type	IC50 (nM)[4]
c-Myc Overexpressing		
MOLM-13	Acute Myeloid Leukemia	16
H9	T-cell Lymphoma	17
Mia-paca2	Pancreatic Cancer	61
c-Myc Low Expressing		
WI38	Normal Lung Fibroblast	570
MRC-5	Normal Lung Fibroblast	151
L02	Normal Liver	2205

Table 1: In vitro cytotoxicity of **WBC100** in c-Myc overexpressing cancer cell lines and c-Myc low expressing normal cell lines after 72 hours of treatment.

Western blot analysis confirmed that **WBC100** treatment leads to a dose-dependent and time-dependent decrease in c-Myc protein levels in cancer cells.[4][5] This effect was rescued by cotreatment with the proteasome inhibitor MG-132, further validating the proteasome-dependent mechanism of action.[4][5] Importantly, **WBC100** did not significantly affect the protein levels of other transcription factors such as XPB, Rpb1, and STAT3, highlighting its selectivity for c-Myc. [4][5]

In Vivo Efficacy



Oral administration of **WBC100** has shown significant anti-tumor activity in multiple xenograft mouse models of both hematological and solid tumors.

Animal Model	Cancer Type	Dosing Regimen	Outcome[4][5]
MOLM-13 Xenograft	Acute Myeloid Leukemia	0.1 - 0.4 mg/kg, p.o., twice daily for 21 days	Dose-dependent tumor regression and prolonged survival. Complete tumor eradication at 0.2 and 0.4 mg/kg.
MOLM-13 Xenograft	Refractory Acute Myeloid Leukemia	0.4 - 0.8 mg/kg, p.o., once daily for 14 days	Elimination of refractory leukemia cells.
Pancreatic Cancer Xenograft	Pancreatic Cancer	Not specified	Potent tumor regression.[1]
Gastric Cancer Xenograft	Gastric Cancer	Not specified	Potent tumor regression.[1]

Table 2: In vivo efficacy of **WBC100** in various mouse xenograft models.

Notably, in a refractory acute myeloid leukemia model, **WBC100** was effective in eliminating tumor cells, whereas the c-Myc transcription inhibitor (+)-JQ1 showed no significant anti-tumor activity.[4]

Clinical Development

A first-in-human, open-label, single-arm, dose-escalation Phase I clinical trial (NCT05100251) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of **WBC100** in patients with advanced solid tumors positive for c-Myc expression who are refractory to or intolerant of standard systemic treatments.[7]

As of December 9, 2024, 28 patients were enrolled across seven dose levels (0.5 mg to 3.5 mg) administered orally every other day.[8][9] Preliminary results indicate that **WBC100** has a tolerable safety profile and shows early signs of anti-tumor activity, particularly in pancreatic



ductal adenocarcinoma (PDAC).[8] Among evaluable patients, one partial response and six stable diseases were observed.[9]

Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

- Cell Culture: c-Myc overexpressing cancer cell lines (MOLM-13, H9, Mia-paca2) and c-Myc low-expressing normal human cell lines (L02, MRC-5, WI38) were cultured in appropriate media.[1]
- Treatment: Cells were seeded in 96-well plates and treated with various concentrations of WBC100 for 72 hours.[1]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
- Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.
- Absorbance Reading: The absorbance was measured at a specific wavelength to determine cell viability and calculate IC50 values.

Western Blot Analysis

- Cell Lysis: MOLM-13 and Mia-paca2 cells were treated with **WBC100** (0-320 nM) for 24 hours or at a fixed concentration for different time points.[4][5] Cells were then lysed to extract total protein.
- Proteasome Inhibition: For rescue experiments, cells were co-treated with **WBC100** and the proteasome inhibitor MG-132 (1 μ M) for 6 hours.[1]
- Protein Quantification: Protein concentration was determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was probed with primary antibodies against c-Myc, XPB, Rpb1, STAT3, and a loading control (e.g., GAPDH or β-actin), followed by incubation with



HRP-conjugated secondary antibodies.

 Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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